![molecular formula C20H19N5O2 B5555079 N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)

N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to "N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine," involves multiple steps, starting from basic building blocks like phenol, chloroacetonitrile, and hydrazine hydrate. A notable method for synthesizing related compounds is the one-pot formation of 4-substituted 2,4-dihydro-3H-1,2,4-triazolin-3-ones, demonstrating the versatility and efficiency of current synthetic approaches in generating structurally complex triazoles (Shao et al., 2006; Xin, 2003).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied, revealing the tautomeric forms and intramolecular hydrogen bonding that significantly influence their chemical behavior and reactivity. The keto-amine tautomeric form, characterized by strong intramolecular N-H...O hydrogen bonding, exemplifies the intricate structural dynamics of these compounds (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

Triazole derivatives participate in a wide range of chemical reactions, underpinning their potential in various applications. For instance, the reaction of ethyl N-[5'-(3'-methylmercapto-6'-ethoxycarbonyl)-1',2',4'-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate with aromatic amines in hot ethanol showcases their reactivity and the formation of novel compounds with diverse functional groups (Cai, 1985).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystal structure, are critical for their application in material science and pharmaceuticals. The crystal structure analysis of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate provides insights into the molecular arrangement and intermolecular interactions, contributing to the understanding of their physical characteristics (Karczmarzyk et al., 2012).

Applications De Recherche Scientifique

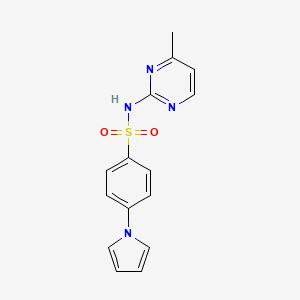

Synthesis and Antimicrobial Activities

N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine is involved in the synthesis of novel triazole derivatives. These compounds have been explored for their antimicrobial activities. For instance, derivatives like 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one have shown good or moderate activities against various test microorganisms, indicating potential in developing new antimicrobial agents (Bektaş et al., 2010).

Catalytic Properties in Polymerization

The compound plays a role in the synthesis of complexes with catalytic properties, particularly in polymerization processes. An example is the synthesis of nickel(II)−methyl complexes with water-soluble ligands. These complexes exhibit potential as catalyst precursors for ethylene polymerization in disperse aqueous systems (Korthals et al., 2007).

Encapsulation in Zeolite for Catalysis

Another application involves the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y. This forms an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. The encapsulation enhances the catalytic behavior and operational flexibility, making it a promising approach in catalysis (Ghorbanloo & Maleki Alamooti, 2017).

Role in Copolymerization Processes

The compound's derivatives are also instrumental in copolymerization processes, such as in the synthesis of chromium(III) amino-bis(phenolato) complexes. These complexes are used in the copolymerization of cyclohexene oxide and carbon dioxide, contributing to the production of polycarbonates with specific structural characteristics (Devaine-Pressing et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

(E)-1-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-26-19-8-4-5-9-20(19)27-11-10-24-13-16(12-23-25-14-21-22-15-25)17-6-2-3-7-18(17)24/h2-9,12-15H,10-11H2,1H3/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTNDVCGVGTQGH-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)

![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)